molecular formula C12H13N3O3 B11787393 1-(1-(2-Methoxyphenyl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid

1-(1-(2-Methoxyphenyl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B11787393
M. Wt: 247.25 g/mol
InChI Key: MPDBRRPJKQYQLY-UHFFFAOYSA-N
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Description

1-(1-(2-Methoxyphenyl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions. The presence of the methoxyphenyl group adds to its unique chemical properties, making it a valuable compound for various applications.

Preparation Methods

The synthesis of 1-(1-(2-Methoxyphenyl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves several steps. One common method is the use of the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant reaction conditions . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and reaction conditions can be optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(1-(2-Methoxyphenyl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, often facilitated by the presence of electron-withdrawing groups.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(1-(2-Methoxyphenyl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s stability and reactivity make it useful in biochemical assays and as a probe in molecular biology studies.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(1-(2-Methoxyphenyl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with various molecular targets. The triazole ring can form stable complexes with metal ions, which can influence enzymatic activity and other biochemical processes. The methoxyphenyl group can participate in hydrogen bonding and hydrophobic interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

1-(1-(2-Methoxyphenyl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C12H13N3O3

Molecular Weight

247.25 g/mol

IUPAC Name

1-[1-(2-methoxyphenyl)ethyl]triazole-4-carboxylic acid

InChI

InChI=1S/C12H13N3O3/c1-8(9-5-3-4-6-11(9)18-2)15-7-10(12(16)17)13-14-15/h3-8H,1-2H3,(H,16,17)

InChI Key

MPDBRRPJKQYQLY-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1OC)N2C=C(N=N2)C(=O)O

Origin of Product

United States

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